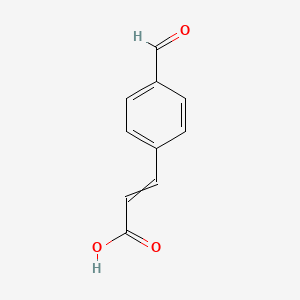

4-Formylcinnamic acid

Description

Historical Context of Cinnamic Acid Derivatives in Chemical Research

Cinnamic acid and its derivatives are a class of organic compounds that have long been a subject of scientific interest. jocpr.combeilstein-journals.org Naturally occurring in various plants, such as cinnamon, as well as in fruits and vegetables, these substances are consumed as dietary phenolic compounds. jocpr.comnih.gov In the realm of biological chemistry, cinnamic acid serves as a crucial intermediate in the shikimate and phenylpropanoid pathways, which are responsible for the biosynthesis of numerous alkaloids, aromatic amino acids, and indole (B1671886) derivatives. jocpr.com The study of these compounds has evolved from their initial identification in natural products to their synthesis and application in diverse fields. researchgate.net Early research often focused on their roles as flavor and fragrance components. beilstein-journals.org However, the versatile structure of cinnamic acid, featuring a phenyl ring, a carboxylic acid group, and an alkene double bond, quickly established it as a valuable building block for more complex molecules. nih.gov Classic organic reactions like the Perkin reaction, Knoevenagel condensation, and Claisen condensation were historically employed for their synthesis. jocpr.com Over time, research has expanded to harness these derivatives for applications ranging from pharmaceuticals to advanced polymers. researchgate.netrsc.org

Significance of Functionalized Cinnamic Acids as Versatile Precursors

The chemical structure of cinnamic acid provides multiple sites for functionalization, making its derivatives highly versatile precursors in organic synthesis and materials science. nih.govresearchgate.net The carboxylic acid group can be converted into esters, amides, and acid chlorides, while the aromatic ring can undergo substitution reactions, and the double bond can participate in addition reactions. beilstein-journals.orgnih.gov This adaptability allows for the creation of a vast library of compounds with tailored properties. researchgate.net

Functionalized cinnamic acids are pivotal in the development of advanced materials, particularly polymers. rsc.org Their rigid structure can be incorporated into polymer backbones to enhance thermal and mechanical properties. rsc.org Furthermore, the reactive groups on the cinnamic acid moiety can be used for cross-linking or for grafting other molecules onto a polymer chain. rsc.org In organic synthesis, these compounds serve as starting materials for a wide array of valuable products. researchgate.net For instance, they are precursors for commercially important molecules like styrenes and stilbenes through decarboxylation reactions. jocpr.comresearchgate.net The strategic modification of cinnamic acid's functional groups is a key strategy in drug design and the development of new bioactive molecules. beilstein-journals.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(4-formylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-7H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOUHDMYVURTMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292818 | |

| Record name | 3-(4-Formylphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23359-08-2 | |

| Record name | 3-(4-Formylphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23359-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Formylphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-formylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Design for 4 Formylcinnamic Acid

Advanced Synthetic Routes for 4-Formylcinnamic Acid

This compound is a valuable organic intermediate characterized by the presence of both an aldehyde and a carboxylic acid functional group, attached to a cinnamic acid backbone. cymitquimica.comchemicalbook.com Its synthesis can be achieved through various multi-step pathways, often involving the strategic modification of commercially available precursors.

Multi-step Organic Synthesis Pathways

A prevalent method for synthesizing this compound involves a Heck coupling reaction. This approach typically starts with a halogenated benzaldehyde (B42025) derivative, such as 4-bromobenzaldehyde, which is reacted with acrylic acid in the presence of a palladium catalyst. doi.orggoogle.com The reaction is usually carried out in the presence of a base and a suitable solvent.

Another synthetic strategy utilizes terephthalaldehyde (B141574) as a starting material. lookchem.comfinerchem.comorgsyn.org This dialdehyde (B1249045) can undergo a selective reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, to introduce the acrylic acid moiety while leaving one aldehyde group intact. Careful control of reaction conditions is crucial to achieve the desired mono-functionalization.

Additionally, the oxidation of related compounds can serve as a viable route. For instance, the selective oxidation of 4-(hydroxymethyl)cinnamic acid or its esters can yield this compound. This requires the use of mild oxidizing agents that specifically target the alcohol without affecting the alkene or carboxylic acid functionalities.

A summary of common precursors and reaction types is presented below:

| Starting Material | Key Reaction Type | Catalyst/Reagent Example |

| 4-Bromobenzaldehyde | Heck Coupling | Palladium catalyst (e.g., Bis(tri-tert-butylphosphine)palladium) |

| Terephthalaldehyde | Wittig Reaction | A phosphorus ylide |

| 4-(Hydroxymethyl)cinnamic acid | Oxidation | Mild oxidizing agent (e.g., PCC) |

Chemo- and Regioselective Preparations

The synthesis of this compound inherently involves challenges of chemo- and regioselectivity. rsc.orgnih.gov For instance, when starting from terephthalaldehyde, the reaction must be controlled to ensure that only one of the two aldehyde groups reacts. This can often be achieved by using a stoichiometric amount of the reagent or by employing protecting group strategies. semanticscholar.org

In the context of the Heck coupling with 4-bromobenzaldehyde, regioselectivity is generally high, leading to the desired trans-isomer of the cinnamic acid derivative due to the nature of the reaction mechanism. doi.orggoogle.com

The selective oxidation of a precursor like 4-(hydroxymethyl)cinnamic acid requires a chemoselective oxidizing agent that will not react with the double bond or the carboxylic acid. Reagents like pyridinium (B92312) chlorochromate (PCC) are often employed for such transformations. sathyabama.ac.in The choice of solvent and reaction temperature also plays a critical role in maintaining selectivity.

Derivatization Strategies of this compound

The bifunctional nature of this compound, possessing both a carboxylic acid and an aldehyde group, allows for a wide range of derivatization strategies, enabling the synthesis of a diverse array of more complex molecules. cymitquimica.comsigmaaldrich.com

Esterification Reactions and Derivatives

The carboxylic acid moiety of this compound can readily undergo esterification. 3vsigmausa.com This is typically achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. msu.educerritos.eduuns.ac.id The reaction is reversible, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. cerritos.edu For example, reaction with methanol (B129727) yields (E)-4-formylcinnamic acid methyl ester. cymitquimica.comlookchem.com

These ester derivatives are themselves useful intermediates. For example, they can be used in further coupling reactions or serve as precursors for the synthesis of more complex molecules, such as those used in medicinal chemistry. evitachem.com

Reductive Amination and Amide Coupling Approaches

The aldehyde group of this compound is susceptible to reductive amination. masterorganicchemistry.comorganic-chemistry.orgsciencemadness.org This two-step process involves the initial reaction with a primary or secondary amine to form an imine, which is then reduced to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride, which are mild enough not to reduce the aldehyde or carboxylic acid directly. masterorganicchemistry.com

Simultaneously, the carboxylic acid group can be converted into an amide. analis.com.myorganic-chemistry.org This typically requires activation of the carboxylic acid, for instance, by converting it to an acid chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). analis.com.mykhanacademy.orgnih.govlibretexts.org These activated intermediates then readily react with amines to form the corresponding amides. The synthesis of various cinnamic acid amide derivatives has been explored for their potential biological activities. analis.com.mynih.gov

A table summarizing these derivatization reactions is provided below:

| Functional Group | Reaction Type | Reagents | Product Type |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amide Coupling | Amine, Coupling Agent (e.g., EDC, DCC) | Amide |

| Aldehyde | Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Amine |

Exploration of Aldehyde and Carboxylic Acid Reactivity

The reactivity of the aldehyde and carboxylic acid groups in this compound is distinct and allows for selective transformations. The aldehyde group, being a carbonyl compound without a good leaving group, primarily undergoes nucleophilic addition reactions. pressbooks.pubpressbooks.pub Besides reductive amination, it can participate in reactions like the Wittig reaction to form a new carbon-carbon double bond, or it can be protected as an acetal (B89532) to allow for selective chemistry at the carboxylic acid site. libretexts.orgyoutube.com

The carboxylic acid group, on the other hand, undergoes nucleophilic acyl substitution. khanacademy.orgpressbooks.publibretexts.org The reactivity of carboxylic acid derivatives generally follows the order: acid chlorides > acid anhydrides > esters > amides. khanacademy.orglibretexts.orglibretexts.org This hierarchy allows for the conversion of this compound into more reactive derivatives like acid chlorides, which can then be used to synthesize esters and amides under milder conditions than direct conversion from the carboxylic acid. libretexts.orglibretexts.org The relative reactivity is influenced by the nature of the leaving group attached to the acyl carbon. pressbooks.publibretexts.org

Mechanistic Investigations of 4 Formylcinnamic Acid Reactivity

Reaction Kinetics and Rate Determination

The kinetics of chemical reactions involving 4-formylcinnamic acid, particularly in the solid state, are fundamental to understanding and controlling the formation of its products. Advanced analytical techniques have been pivotal in elucidating the rates and mechanisms of these transformations.

Time-Resolved Spectroscopic and Diffraction Studies

While direct time-resolved spectroscopic and diffraction studies specifically on this compound are not extensively detailed in the public domain, valuable insights can be drawn from analogous studies on closely related compounds like cinnamic acid. For instance, time-resolved X-ray Raman spectroscopy has been employed to monitor the electronic structure changes in real-time during the dimerization of cinnamic acid, revealing the progression of the reaction on a timescale of minutes. esrf.fr This technique, coupled with spectral simulations, allows for the identification of component spectra and their time-dependent weights, offering a window into the reaction kinetics. esrf.fr

Furthermore, time-resolved inelastic X-ray scattering studies on cinnamic acid have demonstrated the ability to monitor X-ray-induced dimerization in situ. These experiments show the evolution of carbon core-electron excitation spectra, distinguishing between a rapid dimerization and a slower disintegration process. researchgate.net Such methodologies could be powerfully applied to this compound to determine the specific influence of the formyl group on the reaction kinetics. The kinetics of such transformations in cinnamic acid have been described by the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model, which characterizes reactions proceeding through nucleation and growth of the product phase within the reactant crystal. esrf.fr

Analysis of Reaction Intermediates

The direct observation and characterization of reaction intermediates in the solid-state reactions of this compound are challenging due to their typically short lifetimes and low concentrations. However, understanding these transient species is crucial for a complete mechanistic picture. In analogous photochemical reactions of other organic molecules, the formation of excimers or diradical species as intermediates is often postulated. For solid-state photodimerization reactions, it is proposed that a metastable pair-like state is formed immediately after photoexcitation, which then proceeds to an excimer-type state before yielding the final dimer.

While specific intermediates for this compound's photodimerization have not been definitively characterized in the available literature, studies on similar systems provide a framework for their likely nature. For instance, in the decomposition of formic acid on palladium surfaces, intermediates such as bidentate formate (B1220265) and carboxyl have been identified through isotopologue-specific thermal reaction rates. researchgate.netrsc.org This highlights the importance of combining experimental rate data with theoretical calculations to infer the structure and role of transient species.

Topochemical Reactions and Solid-State Transformations

The reactivity of this compound in the crystalline state is a prime example of topochemistry, where the crystal packing of the reactant molecules predetermines the stereochemistry of the product.

Photodimerization Processes and Product Characterization

The photodimerization of this compound is a well-documented topochemical reaction. Upon irradiation with UV light, adjacent molecules in a suitably packed crystal lattice can undergo a [2+2] cycloaddition reaction to form a cyclobutane (B1203170) dimer. The stereochemistry of the resulting dimer is dictated by the relative orientation of the monomer units in the crystal.

While detailed spectroscopic and crystallographic data for the specific photodimer of this compound are not extensively published, the products of similar cinnamic acid derivatives are typically characterized using techniques such as:

Solid-State NMR Spectroscopy: This technique is powerful for characterizing both the reactant and product, as demonstrated in studies of α- and β-polymorphs of trans-cinnamic acid. rsc.org

Vibrational Microspectroscopy (Infrared and Raman): These methods can be used to follow the photodimerization in single crystals and identify the starting materials and products based on their unique vibrational signatures. nih.gov

X-ray Diffraction: Single-crystal or powder X-ray diffraction is essential for determining the crystal structures of the monomer and, if it remains crystalline, the dimer product, thus confirming the topochemical relationship.

Influence of Crystalline Phase on Reaction Outcomes

A key aspect of the solid-state chemistry of this compound is the existence of different crystalline polymorphs with distinct photochemical reactivities. It is known to crystallize in at least two forms: a photoreactive and a photostable modification. This polymorphism is a critical factor in determining whether the photodimerization reaction will occur. researchgate.net

The outcome of the photodimerization can also be influenced by the presence of guest molecules, such as water. Research has shown that in the presence of even trace amounts of moisture, the photoreactive crystals of this compound dimerize to form a crystalline dimer that incorporates one molecule of water. The transformation is a crystal-to-crystal process, as indicated by the continuous change in the X-ray diffraction pattern. In contrast, when the photodimerization is carried out in the absence of water, an amorphous dimer is formed.

This demonstrates that the crystalline environment, including the presence of solvent molecules, plays a crucial role in not only enabling the reaction but also in dictating the crystallinity of the final product. The study of polymorphism and its effect on reactivity is a central theme in crystal engineering and materials science. nih.govmdpi.comrsc.org

Advanced Structural Elucidation and Polymorphism Studies

Single-Crystal and Powder X-ray Diffraction Analysis

X-ray diffraction stands as a cornerstone technique for determining the three-dimensional arrangement of atoms within a crystalline solid. While single-crystal X-ray diffraction offers the most precise structural information, obtaining crystals of suitable size and quality is not always feasible. In such cases, powder X-ray diffraction (PXRD) emerges as a powerful alternative for structural characterization.

Structural Characterization of Polymorphs (e.g., Beta-Polymorph)

The study of 4-formylcinnamic acid has revealed the existence of different crystalline forms, or polymorphs, with the β-polymorph proving to be a particular challenge for structural chemists. Attempts to grow single crystals of the β-polymorph of sufficient quality for conventional single-crystal X-ray diffraction analysis were unsuccessful. This obstacle necessitated a different approach to unlock its crystal structure.

To this end, the structure of the β-polymorph was determined directly from high-resolution powder X-ray diffraction data. This advanced technique involves using computational methods, such as genetic algorithms, to generate a trial crystal structure that is then refined against the experimental powder diffraction pattern using the Rietveld method. This powerful combination of experimental data and computational modeling allowed for a detailed understanding of the molecular packing in the β-polymorph, even in the absence of a single crystal.

| Parameter | β-Polymorph of this compound |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 27.88 |

| b (Å) | 6.01 |

| c (Å) | 4.96 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 830.5 |

| Z | 4 |

Elucidation of Structural Disorder

Crystals are often idealized as perfectly ordered structures, but in reality, they can exhibit various forms of disorder. In the case of this compound, investigations into its crystal structures have highlighted the presence of structural disorder, particularly concerning the orientation of the formyl (–CHO) group.

Powder X-ray diffraction data, while powerful for determining the average unit cell structure, can be limited in its ability to fully characterize subtle disorders. The diffraction pattern represents an average over all the unit cells in the crystalline powder, which can obscure the specific nature of localized disorder. It is in this context that solid-state NMR spectroscopy provides a crucial complementary perspective.

Solid-State Nuclear Magnetic Resonance Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a highly sensitive technique for probing the local chemical environment of atomic nuclei in solid materials. Unlike X-ray diffraction, which relies on long-range order, ssNMR is adept at characterizing both crystalline and disordered materials, making it an ideal tool for investigating structural disorder.

Elucidation of Molecular Conformation and Dynamics

High-resolution ¹³C solid-state NMR has been instrumental in unraveling the structural nuances of this compound. By measuring the chemical shifts of the carbon atoms in the molecule, ssNMR provides detailed information about the local electronic environment and, by extension, the molecular conformation.

For this compound, ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR experiments have been particularly insightful. These experiments have provided direct evidence for the presence of conformational disorder in the crystalline state. Specifically, the spectra have indicated that the formyl group can adopt different orientations within the crystal lattice. This dynamic behavior or static disorder would be difficult to fully characterize by diffraction methods alone. The ability of ssNMR to detect distinct signals for atoms in slightly different environments allows for a more complete picture of the molecular conformation and any existing dynamic processes.

Correlation with Crystallographic Data

The true power of a comprehensive structural analysis lies in the synergy between different analytical techniques. For this compound, the correlation between powder X-ray diffraction data and solid-state NMR spectroscopy has been pivotal in building a complete and accurate model of its solid-state structure.

The crystal structure of the β-polymorph, as determined from PXRD, provided the foundational framework of the molecular packing. However, it was the solid-state NMR data that illuminated the finer details of the structural disorder. The ssNMR results were used to validate and refine the structural model obtained from the Rietveld refinement of the powder diffraction data. By comparing the experimentally observed ¹³C chemical shifts with those predicted for different possible orientations of the formyl group based on the crystal structure, researchers could confirm the nature and extent of the disorder.

This integrated approach, combining the global structural information from PXRD with the local environmental details from ssNMR, provides a robust and comprehensive understanding of the solid-state chemistry of this compound. It underscores the importance of employing complementary analytical techniques to unravel the complexities of crystalline materials, especially in cases where polymorphism and structural disorder are present.

Computational Chemistry Approaches to 4 Formylcinnamic Acid Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 4-formylcinnamic acid are instrumental in understanding its fundamental chemical nature.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of this compound are dictated by the arrangement of its electrons in various molecular orbitals. DFT calculations allow for the precise determination of the energies and shapes of these orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transitions.

The HOMO is primarily localized on the aromatic ring and the methoxy (B1213986) group in similar cinnamic acid derivatives, indicating these regions' electron-donating capability. rsisinternational.org Conversely, the LUMO is often concentrated around the carboxylic acid group, signifying its role as an electron-accepting site. rsisinternational.org This separation of electron density suggests a significant potential for intramolecular charge transfer, a property that influences its ultraviolet (UV) absorption and non-linear optical (NLO) behavior. rsisinternational.org

Table 1: Illustrative Electronic Properties of a Substituted Cinnamic Acid Derivative (trans-4-Methoxycinnamic Acid) from DFT Calculations

| Parameter | Value |

| HOMO Energy | -5.9160 eV |

| LUMO Energy | -1.6275 eV |

| HOMO-LUMO Gap (Eg) | 4.2885 eV |

| Chemical Potential (μ) | -3.7718 eV |

| Chemical Hardness (η) | 2.1443 eV |

| Electrophilicity Index (ω) | 3.3173 eV |

| Data sourced from a DFT study on trans-4-methoxycinnamic acid and is provided for illustrative purposes. rsisinternational.org |

Prediction of Spectroscopic Signatures

DFT calculations are an invaluable tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. While experimental IR spectra can be complex, calculated spectra help in the assignment of specific peaks to particular functional groups. For cinnamic acid and its derivatives, characteristic peaks include the C=O stretching of the carboxylic acid, C=C stretching of the alkene group, and various C-H vibrations of the aromatic ring. scielo.org.mxresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method within DFT. uni-muenchen.deq-chem.com These predictions are highly sensitive to the electronic environment of each nucleus and are crucial for confirming molecular structure. For complex molecules, where experimental spectra may be ambiguous, calculated chemical shifts can be a deciding factor in structural elucidation. uni-muenchen.dewikipedia.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra. researchgate.netmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV-visible light. The calculated maximum absorption wavelength (λmax) and oscillator strengths provide a theoretical UV-Vis spectrum that can be compared with experimental data. For cinnamates, the primary absorption band in the UV region is typically due to a π→π* transition involving the conjugated system of the aromatic ring and the acrylic acid side chain. researchgate.net

Table 2: Representative Predicted Spectroscopic Data for Cinnamic Acid Derivatives from Computational Studies

| Spectroscopic Technique | Predicted Parameter | Typical Calculated Values for Cinnamic Acid Derivatives |

| IR Spectroscopy | C=O Stretch | ~1700-1740 cm⁻¹ |

| C=C Stretch | ~1620-1640 cm⁻¹ | |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | ~167-173 ppm |

| Alkene Carbons (C=C) | ~115-145 ppm | |

| Aromatic Carbons | ~125-160 ppm | |

| ¹H NMR Spectroscopy | Alkene Protons | ~6.4-7.8 ppm |

| Aromatic Protons | ~7.0-8.0 ppm | |

| UV-Vis Spectroscopy | λmax (π→π* transition) | ~280-320 nm |

| These values are illustrative and based on general findings for cinnamic acid and its derivatives. Specific values for this compound would require dedicated calculations. |

Molecular Dynamics and Reaction Pathway Simulations

Beyond static electronic and structural properties, computational methods can also explore the dynamic behavior of this compound and the mechanisms of its chemical transformations.

Conformational Analysis and Stability

Molecules like this compound can exist in different spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Potential energy surface (PES) scans are a common computational technique for this purpose. uni-muenchen.deq-chem.comqcware.com By systematically rotating a specific dihedral angle (for instance, around the C-C bond connecting the aromatic ring to the acrylic acid moiety) and calculating the energy at each step, a profile of the rotational energy barrier can be constructed. qcware.com This analysis reveals the lowest energy (most stable) conformations and the transition states that separate them. For cinnamic acid itself, studies have shown that the s-cis and s-trans conformers, which differ in the orientation of the carbonyl group relative to the C=C double bond, have different stabilities. researchgate.netjmcs.org.mx The presence of the formyl group in the para position of the benzene (B151609) ring in this compound would likely influence the electronic landscape and thus the relative energies of its conformers.

Molecular dynamics (MD) simulations provide a more dynamic picture of conformational flexibility. rsc.orgnih.gov By simulating the motion of atoms over time, MD can explore the accessible conformational space of the molecule in different environments, such as in various solvents. These simulations can reveal not only the preferred conformations but also the timescales of conformational changes. nih.gov

Mechanistic Insights from Computational Models

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reactants, products, and potential transition states, the most energetically favorable reaction pathway can be determined.

For this compound, computational models could be used to investigate a variety of reactions. For example, the reactivity of both the carboxylic acid and the aldehyde functional groups can be explored. DFT calculations can be used to model the transition states of reactions such as esterification of the carboxylic acid or nucleophilic addition to the formyl group. According to transition state theory, the rate of a reaction is related to the energy of the transition state. wikipedia.orgyoutube.comlibretexts.org By calculating the activation energies for different possible reaction pathways, the most likely mechanism can be identified.

For instance, in a Michael addition reaction involving a cinnamic acid derivative, computational modeling can help to understand the stereoselectivity of the reaction by comparing the energies of the transition states leading to different stereoisomers. unibe.ch Similarly, for reactions involving the formyl group, computational studies can provide insights into the role of catalysts by modeling how they interact with the substrate to lower the activation energy of the reaction.

Applications of 4 Formylcinnamic Acid in Advanced Materials Science

Role as a Building Block in Porous Crystalline Materials

4-Formylcinnamic acid, with its dual functionality of a carboxylic acid and an aldehyde group, serves as a versatile building block in the construction of porous crystalline materials. These materials, characterized by their high surface areas and well-defined pore structures, are at the forefront of materials science research with applications in gas storage, separation, and catalysis.

Metal-Organic Frameworks (MOFs) Synthesis and Functionalization

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The judicious selection of these components allows for the precise control of the resulting framework's topology, porosity, and chemical functionality. This compound, also referred to as 4-carboxycinnamic acid (H2CCA) in the context of its deprotonated form acting as a ligand, has been successfully employed in the synthesis of robust MOFs.

Notably, two microporous MOFs have been constructed using Zr(IV) and Ce(IV) ions with the 4-carboxycinnamate (CCA) ligand. The synthesis of the Zr(IV)-based MOF was achieved by heating a mixture of ZrCl4, the H2CCA ligand, and acetic acid in N,N'-dimethylformamide (DMF) at 150 °C for 24 hours. The resulting material demonstrated high thermal stability, being stable up to 390 °C in an air atmosphere. The Ce(IV)-based MOF was synthesized via a solvothermal reaction of ammonium (B1175870) cerium(IV) nitrate (B79036) and the H2CCA ligand in a DMF/H2O mixture at 100 °C for a significantly shorter duration of 20 minutes, and it showed thermal stability up to 300 °C.

Following thermal activation, these materials exhibit significant porosity. The activated Zr(IV)-MOF and Ce(IV)-MOF possess Brunauer–Emmett–Teller (BET) surface areas of 870 m²/g and 1210 m²/g, respectively. This high porosity contributes to their capacity for gas uptake, with CO2 uptake values at 0 °C and 1 bar of 2.0 mmol/g for the Zr(IV)-MOF and 1.6 mmol/g for the Ce(IV)-MOF. While both frameworks show moderate stability in water, they lose their crystallinity in the presence of 1 M HCl.

The aldehyde group of this compound can also be utilized for post-synthetic modification of MOFs. This approach allows for the introduction of new functionalities within the MOF structure after its initial synthesis, expanding the potential applications of the material.

Table 1: Properties of MOFs synthesized with 4-Carboxycinnamic Acid

| Property | Zr(IV)-MOF | Ce(IV)-MOF |

| Metal Ion | Zr(IV) | Ce(IV) |

| Ligand | 4-Carboxycinnamate | 4-Carboxycinnamate |

| Synthesis Temperature | 150 °C | 100 °C |

| Synthesis Time | 24 hours | 20 minutes |

| Thermal Stability (in air) | Up to 390 °C | Up to 300 °C |

| BET Surface Area (activated) | 870 m²/g | 1210 m²/g |

| CO₂ Uptake (0 °C, 1 bar) | 2.0 mmol/g | 1.6 mmol/g |

| Water Stability | Moderate | Moderate |

| Acid Stability (1 M HCl) | Unstable | Unstable |

Covalent Organic Frameworks (COFs) Design and Architecture

Covalent Organic Frameworks (COFs) are another class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The aldehyde functionality of this compound makes it a prime candidate for the synthesis of imine-linked COFs, which are typically formed through the condensation reaction between aldehydes and amines.

While direct synthesis of COFs using this compound is an area of ongoing research, the principles of COF design suggest its potential. The linear, rigid structure of the cinnamic acid backbone can contribute to the formation of well-ordered, porous frameworks. The reactivity of the aldehyde group allows for the formation of robust imine linkages, a common and stable bond in COF chemistry.

Furthermore, the carboxylic acid group can be leveraged to introduce additional functionality or to influence the stacking of the 2D COF layers through hydrogen bonding interactions. The functionalization of COF linkers with aldehyde groups is a known strategy to create reactive sites for post-synthetic modification, enabling the introduction of a wide range of chemical functionalities into the pores of the COF. This approach allows for the tailoring of the COF's properties for specific applications, such as catalysis or selective adsorption. The development of COFs from functionalized aldehyde monomers is an active area of research, with the aim of embedding reactive sites into the COF backbone for further chemical transformations.

Supramolecular Assembly and Crystal Engineering

The ability of this compound to participate in various non-covalent interactions makes it a valuable tool in the fields of supramolecular assembly and crystal engineering. These disciplines focus on the rational design and synthesis of functional solid-state structures by controlling the way molecules interact and arrange themselves.

Design of Non-Covalent Interactions in Solid State

The solid-state structure of this compound and its derivatives is governed by a network of non-covalent interactions, including hydrogen bonding, π-π stacking, and C-H···O interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of robust supramolecular synthons, such as the common carboxylic acid dimer.

The aromatic ring and the conjugated double bond provide sites for π-π stacking interactions, which play a crucial role in the packing of the molecules in the crystal lattice. The formyl group can also participate in weaker C-H···O hydrogen bonds, further directing the supramolecular assembly. By understanding and controlling these interactions, it is possible to design and synthesize co-crystals with desired structures and properties. For instance, the co-crystallization of cinnamic acid derivatives with other molecules, such as pyridyl derivatives, has been shown to result in consistent and predictable hydrogen-bonding motifs.

Host-Guest Chemistry and Self-Assembly

The principles of molecular recognition and self-assembly are central to host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule. Cinnamic acid and its derivatives have been shown to form inclusion complexes with host molecules like cyclodextrins. In these complexes, the hydrophobic phenyl ring of the cinnamic acid is typically included within the cavity of the cyclodextrin, while the more hydrophilic carboxylic acid group remains exposed to the solvent. This encapsulation can modify the physicochemical properties of the guest molecule, such as its solubility and stability.

The ability of molecules to spontaneously organize into well-defined structures is known as self-assembly. Amphiphilic molecules derived from cinnamic acid have been shown to self-assemble in solution to form various nanostructures, such as micelles, vesicles, and fibers. The balance between the hydrophobic and hydrophilic parts of the molecule, along with other non-covalent interactions, dictates the morphology of the resulting self-assembled structures.

Development in Catalytic Systems

The unique chemical structure of this compound presents opportunities for its application in the development of novel catalytic systems. Its functionalities can be exploited either by incorporating it into a larger catalytic framework or by utilizing the molecule itself as an organocatalyst.

The carboxylic acid group of this compound can act as a Brønsted acid catalyst. For example, cinnamic acid derivatives have been shown to be effective catalysts for the polymerization of benzoxazines, where the acidic proton facilitates the ring-opening polymerization.

Furthermore, the aldehyde and carboxylic acid moieties can act as anchoring points for metal ions, leading to the formation of metal-organic catalysts. When incorporated as a linker in a Metal-Organic Framework (MOF), the metal nodes themselves can act as Lewis acid catalytic sites. The organic linker can also be functionalized to introduce specific catalytic functionalities. For instance, the aldehyde group could be a precursor for the introduction of other catalytically active groups via post-synthetic modification.

Covalent Organic Frameworks (COFs) built with or functionalized by this compound can also serve as platforms for catalysis. The porous and crystalline nature of COFs allows for the ordered arrangement of catalytic sites, potentially leading to enhanced activity and selectivity. For example, an iron-based COF has been used to catalyze the decarboxylative cross-coupling of cinnamic acids. While this example does not use this compound as the building block, it demonstrates the potential of COFs in facilitating reactions involving cinnamic acid derivatives.

Heterogeneous Catalysis and Active Site Design

The strategic use of this compound as a linker in the synthesis of Metal-Organic Frameworks (MOFs) provides a powerful platform for designing heterogeneous catalysts. The true utility of this compound lies in its capacity for post-synthetic modification (PSM), a technique that allows for the chemical alteration of a pre-assembled MOF structure. nih.govrsc.org This approach enables the precise introduction of functional groups and the creation of well-defined active sites that are not accessible through direct synthesis. escholarship.orgdntb.gov.ua

The aldehyde group on the this compound linker is particularly amenable to a variety of chemical transformations. It can be readily converted into other functional groups, allowing for the engineering of the MOF's pores to create specific catalytic centers. For instance, the aldehyde can be modified to anchor single-atom catalysts or to create sites for Lewis acid catalysis. escholarship.org This method of PSM is a versatile tool for developing MOFs with enhanced chemical and physical properties tailored for applications in catalysis, gas storage, and separations. escholarship.orgdntb.gov.ua

A key advantage of using linkers like this compound is the ability to create defects or open metal sites within the MOF structure in a controlled manner. For example, in a mixed-ligand zirconium-based MOF, an imine-based linker can be selectively cleaved by acid treatment, which breaks the linker into aminobenzoic acid and a formylbenzoic acid, thereby creating controlled porosity within the material. nih.gov This precise control over the catalyst's structure at the molecular level is crucial for optimizing its activity and selectivity for specific chemical reactions. rsc.org

Table 1: Applications of Post-Synthetic Modification (PSM) in MOFs

| Modification Target | Chemical Reaction | Resulting Functionality | Potential Application |

|---|---|---|---|

| Amine-functionalized linkers | Amide couplings, Isocyanate condensations | Modified pore environment, new functional groups | Gas separation, Catalysis |

| Aldehyde-functionalized linkers (e.g., from this compound) | Imine condensation, Reduction | Chiral catalysts, Metal-binding sites | Asymmetric catalysis, Heavy metal capture |

| Metal-Organic Framework SBUs | Coordination with new molecules | Open metal sites, Grafted polymers | Lewis acid catalysis, Biomolecule immobilization |

This table summarizes various strategies and outcomes of post-synthetic modification on Metal-Organic Frameworks, highlighting the versatility of this approach for creating functional materials.

Ligand Design for Photocatalytic Reactions

In the field of photocatalysis, this compound and its derivatives are valuable as ligands for creating molecular catalysts, particularly for the conversion of carbon dioxide (CO2) into value-added chemicals like formic acid. nih.govresearchgate.net The design of the ligand is critical as it directly influences the photophysical and electrochemical properties of the resulting metal complex, thereby dictating its efficiency and selectivity.

Ruthenium (Ru) complexes, for example, have been extensively studied as photocatalysts for CO2 reduction. nih.gov A common strategy involves a system with a photosensitizer, a catalyst, and a sacrificial electron donor. When this compound is incorporated into the ligand structure of such a complex, it can participate in the electronic processes that drive the catalytic cycle. A novel, ligand-based strategy for CO2 reduction to formate (B1220265) involves the photochemical generation of a transient ruthenium metalloformyl species (Ru-CHO). nih.govosti.gov This highly reactive intermediate is capable of directly reducing CO2 to free formate. nih.gov The efficiency of this process is highly dependent on the ligand's ability to facilitate electron transfer and subsequent hydride transfer to the CO2 molecule. nih.govosti.gov

Furthermore, research into cobalt (Co) complexes has shown that the ligand environment plays a key role in determining the reaction products. A cis-Co(II) complex supported by a tetradentate pyridine-amine ligand was shown to convert CO2 into both carbon monoxide (CO) and formate. rsc.org The product distribution was highly sensitive to the solvent environment, indicating that the ligand's interaction with the surrounding medium is a critical factor. rsc.org

Table 2: Performance of Molecular Photocatalysts in CO2 Reduction to Formic Acid

| Catalyst System | Photosensitizer | Electron Donor | Turnover Number (TON) | Turnover Frequency (TOF) | Formate Selectivity |

|---|---|---|---|---|---|

| Trinuclear Ru(II) Complex nih.gov | Ru(II) unit | MeO-BNAH | 671 | 11.6 min⁻¹ | High |

| Ruthenium Formyl Species nih.gov | External Photosensitizer | Not specified | ~5300 | ~0.1 s⁻¹ | Up to 98% |

This table presents key performance metrics for different molecular photocatalytic systems designed for the reduction of CO2 to formic acid, illustrating the impact of ligand and system design on catalytic efficiency and selectivity.

Q & A

Q. How can researchers quantify trace levels of this compound in environmental samples (e.g., secondary organic aerosols)?

- Methodological Answer : Employ gas chromatography coupled with time-of-flight mass spectrometry (GC-TOFMS). In photooxidation studies of naphthalene, this compound was quantified at 0.24 μg/m³ (0.6% of SOA mass) using a retention time (RT) of 7.59 min and a standard calibration curve. Ensure proper derivatization to enhance volatility for GC analysis .

Advanced Research Questions

Q. How can structural disorder in this compound polymorphs be resolved to refine crystallographic models?

- Methodological Answer : Integrate solid-state NMR with powder X-ray diffraction (PXRD). For the β-polymorph, NMR revealed formyl group disorder not detected by PXRD alone. Refining the crystallographic model with NMR data reduced Rietveld Rwp from 3.27% to 2.87% . Use density functional theory (DFT) to simulate disordered configurations and validate against experimental spectra.

Q. What strategies address contradictory data in reaction mechanisms involving this compound?

- Methodological Answer : Apply kinetic isotope effects (KIE) and isotopic labeling to trace reaction pathways. For instance, discrepancies in esterification yields may arise from competing side reactions (e.g., aldol condensation of the formyl group). Use controlled experiments with deuterated analogs to isolate mechanistic steps . Statistical tools (e.g., ANOVA) can identify outliers in replicate trials .

Q. How does this compound’s electronic structure influence its reactivity in photochemical applications?

- Methodological Answer : Computational modeling (e.g., DFT or TD-DFT) can predict absorption spectra and excited-state behavior. Experimentally, UV-vis spectroscopy paired with fluorescence quenching assays can probe charge-transfer interactions. Cross-reference with literature on conjugated π-systems to interpret reactivity trends .

Data Handling and Validation

Q. How should researchers manage raw data variability in studies involving this compound?

- Methodological Answer : Adopt clustered data analysis to account for nested variables (e.g., batch-to-batch variations in synthesis). Use mixed-effects models to separate participant- or instrument-specific effects from true experimental signals . Raw data should be archived in appendices, with processed data (e.g., normalized yields, corrected spectra) presented in the main text .

Q. What validation protocols ensure reproducibility in polymorph synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.